molecular formula C₂₁H₂₂O₆ B1147273 [[4-Benzyloxy-3-methoxyphenyl]methylene]butanedioic Acid Ethyl Ester CAS No. 1391062-42-2

[[4-Benzyloxy-3-methoxyphenyl]methylene]butanedioic Acid Ethyl Ester

Cat. No.: B1147273
CAS No.: 1391062-42-2
M. Wt: 370.4
Attention: For research use only. Not for human or veterinary use.
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Description

[[4-Benzyloxy-3-methoxyphenyl]methylene]butanedioic Acid Ethyl Ester is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [[4-Benzyloxy-3-methoxyphenyl]methylene]butanedioic Acid Ethyl Ester typically involves the reaction of 4-benzyloxy-3-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, forming the desired product after subsequent purification steps.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[[4-Benzyloxy-3-methoxyphenyl]methylene]butanedioic Acid Ethyl Ester can undergo various chemical reactions, including:

    Oxidation: The aromatic ring can be oxidized to form quinones.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The methoxy and benzyloxy groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, [[4-Benzyloxy-3-methoxyphenyl]methylene]butanedioic Acid Ethyl Ester is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for various organic compounds.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structure allows it to interact with specific enzymes, making it useful in biochemical assays.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its efficacy in drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure makes it valuable for creating polymers and other advanced materials.

Mechanism of Action

The mechanism of action of [[4-Benzyloxy-3-methoxyphenyl]methylene]butanedioic Acid Ethyl Ester involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 4-Benzyloxy-3-methoxyphenylacetic acid
  • 4-Benzyloxy-3-methoxybenzaldehyde
  • 4-Benzyloxy-3-methoxyphenol

Uniqueness

[[4-Benzyloxy-3-methoxyphenyl]methylene]butanedioic Acid Ethyl Ester is unique due to its combination of aromatic and aliphatic components. This structure allows it to participate in a wide range of chemical reactions and makes it versatile for various applications.

Properties

CAS No.

1391062-42-2

Molecular Formula

C₂₁H₂₂O₆

Molecular Weight

370.4

Synonyms

[[3-Methoxy-4-(phenylmethoxy)phenyl]methylene]butanedioic Acid Ethyl Ester

Origin of Product

United States

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